molecular formula C53H85ClO17 B1263370 Spirastrellolide F methyl ester

Spirastrellolide F methyl ester

Cat. No. B1263370
M. Wt: 1029.7 g/mol
InChI Key: LYADTVNGBNRZNE-ZHAKCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirastrellolide F methyl ester is a natural product found in Spirastrella coccinea with data available.

Scientific Research Applications

Anticancer Properties and Synthetic Challenges

Spirastrellolide F methyl ester, a complex marine macrolide, has shown promising anticancer properties. The synthesis of spirastrellolide A methyl ester, closely related to spirastrellolide F, has been a significant focus due to its complex structure and potential as an anticancer agent. Paterson, Maltas, and Anderson (2013) in Pure and Applied Chemistry discuss the challenges and discoveries in synthesizing spirastrellolide A methyl ester, emphasizing the development of a flexible, modular strategy to overcome structural ambiguities and improve synthesis efficiency (Paterson, Maltas, & Anderson, 2013).

Cytotoxic Activities and Isolation from Marine Sponges

The cytotoxic activities of spirastrellolides, including this compound, have been a subject of interest. Suzuki et al. (2012) in the Journal of Natural Products isolated spirastrellolides A and B as free acids from a marine sponge and found that their activities were comparable to the methyl esters (Suzuki et al., 2012).

Mechanism of Action in Antimitotic Activity

Williams et al. (2003) in the Journal of the American Chemical Society found that spirastrellolide A methyl ester, related to spirastrellolide F, shows potent activity in cell-based assays detecting mitotic arrest. This compound does not affect tubulin polymerization in vitro but can accelerate the entry of cells into mitosis before arresting them, an unusual biological property (Williams, Roberge, VAN SOEST, & Andersen, 2003).

Protein Phosphatase Inhibition

This compound, similar to spirastrellolide A, has been noted for its potent and selective inhibition of protein phosphatases. This property is highlighted in the total synthesis of spirastrellolide A methyl ester, which is considered a promising lead for anticancer drug discovery due to its unique molecular architecture and inhibition of protein phosphatases (Paterson, Dalby, & Maltas, 2011).

properties

Molecular Formula

C53H85ClO17

Molecular Weight

1029.7 g/mol

IUPAC Name

methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]-2-hydroxynona-4,7-dienoate

InChI

InChI=1S/C53H85ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,31-44,46-49,55-57,59-60H,7,12-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1

InChI Key

LYADTVNGBNRZNE-ZHAKCTPBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl

Canonical SMILES

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl

synonyms

spirastrellolide F
spirastrellolide F methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirastrellolide F methyl ester
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Spirastrellolide F methyl ester
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Spirastrellolide F methyl ester
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Spirastrellolide F methyl ester
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